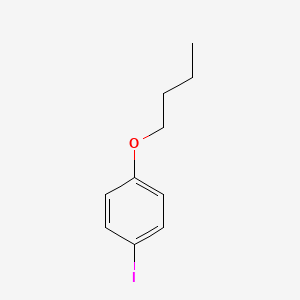

1-Butoxy-4-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butoxy-4-iodobenzene is an organic compound with the chemical formula C10H13IO. It is a brown liquid that is poorly soluble in water but soluble in organic solvents such as ethanol and methylene chloride . This compound is used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides .

Méthodes De Préparation

1-Butoxy-4-iodobenzene can be synthesized through several methods. One common synthetic route involves the reaction between 1-butanol and 4-iodobenzene. Initially, 1-butanol is reacted with an alkali solution to obtain 1-butoxybutanol. The product is then reacted with ethyl iodide to yield this compound . Another method involves the reaction of 1-bromobutane with 4-iodophenol . Industrial production methods typically follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1-Butoxy-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Applications De Recherche Scientifique

1-Butoxy-4-iodobenzene has several scientific research applications:

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: It is used in the production of dyes and pesticides.

Mécanisme D'action

The mechanism of action of 1-Butoxy-4-iodobenzene is primarily related to its ability to undergo substitution reactions. The iodine atom in the compound acts as a good leaving group, facilitating the formation of new bonds with other molecules. This property makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of products.

Comparaison Avec Des Composés Similaires

1-Butoxy-4-iodobenzene can be compared with other similar compounds, such as:

1-Butoxy-4-bromobenzene: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and leaving group properties.

1-Butoxy-4-chlorobenzene: Contains a chlorine atom, which is less reactive than iodine but still useful in substitution reactions.

1-Butoxy-4-fluorobenzene: Contains a fluorine atom, which is the least reactive among the halogens but can still participate in certain reactions.

The uniqueness of this compound lies in the presence of the iodine atom, which provides higher reactivity and better leaving group properties compared to other halogens.

Activité Biologique

1-Butoxy-4-iodobenzene (C10H13IO) is an organic compound notable for its diverse applications in chemical synthesis and biological research. This compound is characterized by its iodine substituent, which imparts significant reactivity, particularly in nucleophilic substitution reactions. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

This compound is a brown liquid that is poorly soluble in water but soluble in organic solvents like ethanol and methylene chloride. Its structure features a butoxy group attached to a para-iodophenyl ring, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to participate in various chemical reactions, particularly nucleophilic substitutions due to the presence of the iodine atom, which serves as an excellent leaving group. This allows for the formation of new bonds with other molecules, facilitating the synthesis of more complex biologically active compounds.

Applications in Biological Research

This compound has been employed in several biological studies, particularly in the development of pharmaceuticals and agrochemicals. Its role as a building block in synthesizing biologically active molecules has been documented, including g-secretase inhibitors and antagonists for various receptors such as the human vanilloid receptor.

Table 1: Summary of Biological Activities

Notable Research Findings

- Inhibition of g-secretase : this compound has been identified as a key intermediate in synthesizing g-secretase inhibitors, which are relevant for treating Alzheimer's disease. The compound's reactivity facilitates modifications that enhance inhibitory activity against this enzyme .

- Antagonism on Receptors : Research indicates that derivatives of iodobenzenes, including this compound, exhibit antagonistic properties on dopamine D4 receptors, suggesting potential applications in neuropharmacology .

- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions to synthesize various amines and other biologically relevant compounds. These reactions leverage the compound's ability to form stable intermediates .

Toxicity and Safety

While specific toxicity data for this compound is limited, compounds containing iodine can pose risks due to their reactivity and potential environmental impact. Safety data sheets should be consulted when handling this compound.

Propriétés

IUPAC Name |

1-butoxy-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHOMNBEJNMHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469843 |

Source

|

| Record name | 4-Iodo-1-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96693-04-8 |

Source

|

| Record name | 4-Iodo-1-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.